An In-depth Technical Guide to 3-Methyl-3-buten-2-one
An In-depth Technical Guide to 3-Methyl-3-buten-2-one
CAS Number: 814-78-8
This technical guide provides a comprehensive overview of 3-Methyl-3-buten-2-one, also known as methyl isopropenyl ketone. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
3-Methyl-3-buten-2-one is a colorless to light yellow liquid with a pungent, sweet odor.[1][2] It is a highly flammable, volatile organic compound.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| CAS Number | 814-78-8 | [1] |
| Density | 0.86 g/cm³ | [1] |
| Boiling Point | 98 °C | [1] |
| Melting Point | -54 °C | [1] |
| Flash Point | 9 °C (48.2 °F) | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Refractive Index | 1.4210 to 1.4250 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Methyl-3-buten-2-one.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[1]
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¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.[1]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.[1]
Experimental Protocols
Synthesis of 3-Methyl-3-buten-2-one
Step 1: Synthesis of 3-Methyl-3-buten-1-ol (B123568) (Isoprenol) via Prins Reaction
This step involves the acid-catalyzed reaction of isobutylene (B52900) with formaldehyde (B43269).
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Materials: Isobutylene, paraformaldehyde, acetic acid, high-pressure stirred tank reactor.
-
Procedure:
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Charge a 5L high-pressure stirred tank with 840g of acetic acid, 210g of paraformaldehyde, and 1960g of isobutylene.
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Heat the reactor to 120°C, maintaining a pressure of 1.2 MPa.
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Allow the reaction to proceed for 8 hours.
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After cooling, the resulting 3-methyl-3-buten-1-ol acetate (B1210297) is purified by reduced pressure distillation.
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The acetate is then hydrolyzed using a sodium hydroxide (B78521) solution to yield 3-methyl-3-buten-1-ol.
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Step 2: Oxidation of 3-Methyl-3-buten-1-ol to 3-Methyl-3-buten-2-one (Hypothetical Protocol)
This step would involve the oxidation of the allylic alcohol to the corresponding ketone. A common and effective method for this transformation is the Swern oxidation.
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Materials: 3-Methyl-3-buten-1-ol, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534), dichloromethane (B109758) (DCM).
-
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.
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After stirring for a short period, add a solution of 3-methyl-3-buten-1-ol in anhydrous DCM dropwise, again keeping the temperature at -78 °C.
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Stir the reaction mixture for approximately 30-60 minutes at -78 °C.
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Add triethylamine to the reaction mixture to quench the reaction and neutralize the acid formed.
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Allow the reaction to warm to room temperature.
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-Methyl-3-buten-2-one.
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Purification
The primary method for purifying 3-Methyl-3-buten-2-one is fractional distillation.[3] Given its volatility, care should be taken to minimize loss during the process.
Analysis
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of 3-Methyl-3-buten-2-one, allowing for both separation from other components and identification based on its mass spectrum.
Biological Activity and Signaling Pathways
Detailed studies on the specific biological activities and signaling pathways of 3-Methyl-3-buten-2-one are limited. However, as an α,β-unsaturated ketone, it belongs to a class of compounds known for their biological reactivity.[4]
The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes α,β-unsaturated ketones susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA.[4] This reactivity is the basis for the biological effects of many compounds in this class.
Potential Mechanism of Action
The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in proteins.[4] This covalent modification can alter the protein's structure and function, potentially leading to downstream biological effects. Many α,β-unsaturated ketones have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6]
Caption: Potential mechanism of biological activity for 3-Methyl-3-buten-2-one.
Safety Information
3-Methyl-3-buten-2-one is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard | Description | Source(s) |
| Flammability | Highly flammable liquid and vapor. | [7] |
| Toxicity | Toxic if swallowed, in contact with skin, and fatal if inhaled. | [7] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
| Reactivity | Tends to polymerize, especially when heated or contaminated. This can lead to violent rupture of containers. | [7] |
It is essential to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and analysis of 3-Methyl-3-buten-2-one.
Caption: General workflow for the synthesis and analysis of 3-Methyl-3-buten-2-one.
References
- 1. 3-Methyl-3-buten-2-one (814-78-8) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
